(Pyridin-2-ylmethylideneamino)thiourea

Beschreibung

Structure

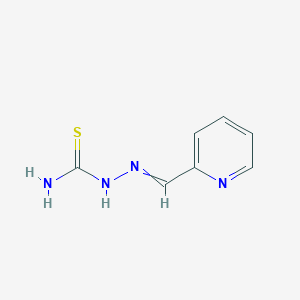

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(pyridin-2-ylmethylideneamino)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBCCUBTQFNGFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272303 |

Source

|

| Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3608-75-1 |

Source

|

| Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3608-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formylpyridine thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRIDINECARBOXALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (Pyridin-2-ylmethylideneamino)thiourea

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological significance of (Pyridin-2-ylmethylideneamino)thiourea, a thiosemicarbazone derivative of considerable interest in medicinal chemistry. This document details the experimental protocol for its synthesis, presents a thorough analysis of its spectroscopic properties, and explores its potential mechanism of action as an anticancer agent.

Introduction

This compound, also known as 2-pyridineformyl thiosemicarbazone, belongs to the thiosemicarbazone class of compounds. These molecules are characterized by the presence of a sulfanylidene-hydrazinecarboxamide moiety linked to a pyridine ring via an azomethine group. Thiosemicarbazones have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including potent anticancer, antiviral, antibacterial, and antifungal properties. Their biological activity is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key enzymes and the generation of reactive oxygen species (ROS), ultimately inducing cellular apoptosis. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward condensation reaction between pyridine-2-carboxaldehyde and thiosemicarbazide. This reaction is a classic example of Schiff base formation, where the nucleophilic amino group of thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous thiosemicarbazones.

Materials:

-

Pyridine-2-carboxaldehyde

-

Thiosemicarbazide

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

-

Diethyl Ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Melting point apparatus

Procedure:

-

In a round-bottom flask, dissolve thiosemicarbazide (1.0 equivalent) in warm ethanol.

-

To this solution, add pyridine-2-carboxaldehyde (1.0 equivalent).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

The reaction mixture is then heated under reflux for a specified period, typically 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

-

The crude product is washed with cold deionized water and then with a small amount of diethyl ether to remove any unreacted starting materials.

-

The purified this compound is dried in a desiccator.

-

The melting point of the final product is determined and compared with literature values to assess its purity. The yield of the reaction should be calculated.

Characterization Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the expected and reported quantitative data for this compound.

Physical and Analytical Data

| Parameter | Value |

| Molecular Formula | C₇H₈N₄S |

| Molecular Weight | 180.23 g/mol |

| Appearance | Yellowish solid |

| Melting Point | Approximately 215-220 °C (decomposes) |

| Yield | Typically > 80% |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.70 | s | 1H | N-H (Thiourea) |

| ~8.60 | d | 1H | Pyridine H-6 |

| ~8.40 | s | 1H | CH=N (Azomethine) |

| ~8.20 | s | 1H | NH₂ (Thiourea) |

| ~8.00 | t | 1H | Pyridine H-4 |

| ~7.80 | d | 1H | Pyridine H-3 |

| ~7.40 | t | 1H | Pyridine H-5 |

| ~7.75 | s | 2H | NH₂ (Thiourea) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | C=S (Thiourea) |

| ~153.0 | Pyridine C-2 |

| ~149.5 | Pyridine C-6 |

| ~142.5 | CH=N (Azomethine) |

| ~137.0 | Pyridine C-4 |

| ~124.5 | Pyridine C-5 |

| ~120.0 | Pyridine C-3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3430 | N-H stretching (asymmetric, NH₂) |

| ~3270 | N-H stretching (symmetric, NH₂) |

| ~3160 | N-H stretching (thiourea) |

| ~1600 | C=N stretching (azomethine) |

| ~1580 | C=C stretching (pyridine ring) |

| ~1110 | C=S stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent |

| ~320 | Ethanol |

| ~275 | Ethanol |

Potential Anticancer Signaling Pathway

Thiosemicarbazones, particularly those with pyridyl moieties, have been shown to exert their anticancer effects through multiple mechanisms. A prominent pathway involves the chelation of intracellular iron and copper, leading to the generation of reactive oxygen species (ROS) and the activation of cellular stress pathways. One such pathway is the AMPK-dependent energy homeostasis pathway, which is often dysregulated in cancer cells.

The following diagram illustrates a plausible signaling cascade initiated by this compound, based on studies of structurally related compounds.

Caption: Proposed anticancer signaling pathway of this compound.

Experimental and Logical Workflows

The overall process from synthesis to the elucidation of a potential biological mechanism follows a logical progression. The synthesis and purification of the compound are prerequisite steps. Subsequently, a suite of analytical techniques is employed to confirm its structure and purity. Finally, biological assays can be conducted to investigate its mechanism of action.

Caption: Overall experimental workflow.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The straightforward synthetic protocol, coupled with comprehensive spectroscopic data, offers a solid foundation for researchers to produce and verify this compound. The exploration of its potential anticancer signaling pathway highlights the therapeutic promise of thiosemicarbazones and provides a rationale for further investigation into their mechanism of action. This document is intended to be a valuable resource for scientists in academia and industry who are dedicated to the discovery and development of novel anticancer agents.

The Diverse Biological Landscape of (Pyridin-2-ylmethylideneamino)thiourea Derivatives: A Technical Guide

(Pyridin-2-ylmethylideneamino)thiourea and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. Characterized by a pyridine ring linked to a thiourea moiety via an azomethine bridge, these molecules exhibit a broad spectrum of biological activities. Their structural adaptability allows for modifications that can tune their pharmacological properties, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of their synthesis, biological activities, and the experimental protocols used for their evaluation, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of the core compound, this compound, is typically achieved through a straightforward and well-established condensation reaction. This method involves the reaction of pyridine-2-carboxaldehyde (also known as 2-formylpyridine) with thiosemicarbazide.[1] This reaction is a classic example of the formation of a thiosemicarbazone. Green chemistry approaches, utilizing techniques like microwave or ultrasound irradiation, have also been developed to improve efficiency and reduce environmental impact.[1]

Caption: General synthesis workflow for this compound.

Biological Activities

Thiourea derivatives, in general, are known for a wide array of biological effects, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antioxidant properties.[2][3][4][5][6] The inclusion of the pyridine moiety often enhances these activities.

Anticancer Activity

Derivatives of thiourea are among the most promising classes of anticancer agents, showing activity against various leukemia and solid tumors.[7] Their mechanisms of action can be diverse, including the inhibition of key enzymes like protein tyrosine kinases, topoisomerase II, and sirtuins.[7][8] Fluorinated pyridine and thiadiazole derivatives of thiourea have shown notable activity. For instance, a fluorinated pyridine derivative was found to be the most active against the HepG2 (human liver cancer) cell line with an IC50 value of 4.8 μg/mL.[7]

Studies on sulfur-containing thiourea derivatives have demonstrated potent cytotoxic effects against a panel of cancer cell lines.[9][10] For example, specific meta-bis-thiourea derivatives with trifluoromethyl (CF3) groups have shown significant activity against multiple cancer cell lines, including HepG2, A549 (lung cancer), and MDA-MB-231 (breast cancer).[10]

Table 1: Anticancer Activity of Selected Thiourea Derivatives

| Compound ID | Cancer Cell Line | Activity (IC50) | Reference |

| Fluorinated Pyridine Derivative 4a | HepG2 (Liver) | 4.8 µg/mL | [7] |

| Compound 10 (m-bis-thiourea) | MOLT-3 (Leukemia) | 1.20 µM | [9][10] |

| Compound 13 (m-bis-thiourea) | HuCCA-1 (Bile Duct) | 14.47 µM | [9][10] |

| Compound 14 (m-bis-thiourea) | HepG2 (Liver) | 1.50 - 16.67 µM | [9][10] |

| Compound 14 (m-bis-thiourea) | A549 (Lung) | 1.50 - 16.67 µM | [9][10] |

| Compound 14 (m-bis-thiourea) | MDA-MB-231 (Breast) | 1.50 - 16.67 µM | [9][10] |

| Compound 22 (p-bis-thiourea) | T47D (Breast) | 7.10 µM | [9][10] |

| Thieno[3,2-d]pyrimidine Derivative 7f | HT-29 (Colon) | 2.18 µM | [11] |

| Thieno[3,2-d]pyrimidine Derivative 7f | MCF-7 (Breast) | 4.25 µM | [11] |

Antimicrobial Activity

Thiourea derivatives and their metal complexes exhibit a broad range of antibacterial and antifungal activities.[2] The lipophilicity of the compounds plays a crucial role; derivatives that can more easily penetrate microbial cell walls tend to show higher activity.[2] For example, a thiourea derivative containing a morpholine ring showed higher antimicrobial activity, likely due to its greater lipophilic character.[2]

A study on novel fluorinated thiourea derivatives reported significant antimicrobial activity, with one pyridine derivative showing MIC values ranging from 1.95 to 15.63 µg/mL.[7] Another series of thiourea derivatives was evaluated against Methicillin-Resistant Staphylococcus aureus (MRSA), with the most potent compound (TD4) exhibiting MIC values of 2–16 µg/mL against various S. aureus strains.[12] This compound was shown to disrupt the integrity of the MRSA cell wall.[12]

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

| Compound ID | Microorganism | Activity (MIC) | Reference |

| Fluorinated Pyridine Derivative 4a | Various Bacteria | 1.95 - 15.63 µg/mL | [7] |

| Thiadiazole Derivative 4c | Gram-positive bacteria | Selective Activity | [7] |

| Coumarin Derivative 4d | Gram-positive bacteria | Selective Activity | [7] |

| Compound TD4 | S. aureus (incl. MRSA) | 2 - 16 µg/mL | [12] |

| Compound TD4 | S. epidermidis | 2 - 16 µg/mL | [12] |

| Compound TD4 | E. faecalis | 2 - 16 µg/mL | [12] |

| Compound TD4 | Gram-negative bacteria | >256 µg/mL | [12] |

Antiviral Activity

Pyridine-containing heterocycles are well-documented for their antiviral properties against a range of viruses, including HIV, Hepatitis B and C (HBV, HCV), and Herpes Simplex Virus (HSV).[13][14] The mechanism of action can vary widely, from inhibiting viral enzymes like reverse transcriptase and polymerase to blocking viral entry or replication cycles.[13] A study on pyrazolo[3,4-b]pyridine derivatives demonstrated significant activity against HSV-1, Mayaro virus (MAY), and vesicular stomatitis virus (VSV), with some compounds showing EC50 values as low as 0.52 µM.[15]

Table 3: Antiviral Activity of Selected Pyridine Derivatives

| Compound ID | Virus | Activity (EC50) | Reference |

| Compound 2d | HSV-1 | 6.8 µM | [15] |

| Compound 3f | MAY | 2.2 µM | [15] |

| Compound 3a | MAY | 4.8 µM | [15] |

| Compound 3c | VSV | 0.52 µM | [15] |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies help in designing more potent and selective compounds.

-

Substitution on the Pyridine Ring: The addition of electron-withdrawing groups to the pyridine ring can enhance the interaction with double-stranded DNA, which is a potential mechanism for anticancer activity.[16][17] This is because such groups can stabilize the cationic character of the molecule at physiological pH, strengthening electrostatic attraction to the DNA's phosphate backbone.[16]

-

Substitution on the Thiourea Moiety: Modifications at the terminal nitrogen of the thiourea group significantly impact activity. Introducing aromatic or heterocyclic rings can modulate lipophilicity and steric factors, influencing how the molecule interacts with its biological target. For instance, the presence of fluorine atoms or trifluoromethyl (CF3) groups on an attached phenyl ring often leads to enhanced anticancer activity.[10]

-

Lipophilicity: As observed in antimicrobial studies, higher lipophilicity can lead to better penetration of cell membranes and thus improved activity.[2] However, an optimal balance is required, as excessively high lipophilicity can lead to poor solubility and other undesirable pharmacokinetic properties.

Caption: Key structure-activity relationships for thiourea derivatives.

Key Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer compounds.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Compound Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells (no compound, no inoculum) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Conclusion

This compound derivatives are a class of compounds with significant and varied biological activities. Their straightforward synthesis and the tunability of their structure make them highly attractive scaffolds for medicinal chemistry. The evidence points to their strong potential as anticancer, antimicrobial, and antiviral agents. Future research should focus on optimizing their structure to enhance potency and selectivity, conducting in-depth mechanistic studies to elucidate their modes of action, and performing in vivo evaluations to translate their promising in vitro activities into potential therapeutic applications. The data and protocols presented in this guide offer a solid foundation for professionals engaged in the discovery and development of new therapeutic agents based on this versatile chemical framework.

References

- 1. This compound | 3608-75-1 | Benchchem [benchchem.com]

- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholars.northwestern.edu [scholars.northwestern.edu]

An In-depth Technical Guide to the Synthesis of Novel (Pyridin-2-ylmethylideneamino)thiourea Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(Pyridin-2-ylmethylideneamino)thiourea, a Schiff base derived from pyridine-2-carbaldehyde and thiosemicarbazide, represents a versatile molecular scaffold of significant interest in medicinal chemistry. These compounds, belonging to the broader class of thiosemicarbazones, are recognized for their ability to act as chelating ligands with transition metal ions, typically binding through the sulfur and hydrazinic nitrogen atoms[1]. This coordination capability is often linked to their diverse and potent biological activities. The thiosemicarbazone framework is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and antifungal activities[1][2][3]. The therapeutic potential of these compounds often stems from their interaction with various biological targets, and their structures can be readily modified to optimize activity and selectivity[4][5]. This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of this compound and its derivatives.

Synthesis Methodologies

The synthesis of this compound compounds is primarily achieved through a straightforward condensation reaction. This method offers versatility, allowing for the creation of a diverse library of derivatives by modifying the starting materials.

General Reaction Scheme

The core synthesis involves the reaction of pyridine-2-carbaldehyde (or a substituted analog) with thiosemicarbazide (or an N-substituted derivative). The reaction proceeds via a nucleophilic attack of the primary amine group of thiosemicarbazide on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond of the Schiff base[4].

General Reaction: Pyridine-2-carbaldehyde + Thiosemicarbazide → this compound + Water

This synthetic route is highly adaptable. By employing various substituted pyridine-2-carboxaldehydes or N-substituted thiosemicarbazides, a wide array of analogs can be produced, enabling the exploration of structure-activity relationships (SAR)[4].

Synthesis Workflow Diagram

The logical flow of the synthesis, from starting materials to the final, purified product, is depicted below.

References

- 1. sciforum.net [sciforum.net]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 3608-75-1 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

Crystallography and Molecular Structure of (Pyridin-2-ylmethylideneamino)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic and molecular structure of (Pyridin-2-ylmethylideneamino)thiourea, a compound of interest in medicinal chemistry and drug development. This document details the experimental protocols for its synthesis and crystallization, presents comprehensive crystallographic data, and visualizes its molecular structure and experimental workflow.

Molecular Structure and Crystallographic Data

This compound (C₇H₈N₄S) crystallizes in the orthorhombic system with the space group Pna2₁.[1] The asymmetric unit of the crystal structure contains two independent molecules, designated as Molecule A and Molecule B.[1] These molecules exhibit slight conformational differences, primarily in the dihedral angle between the pyridine ring and the thiosemicarbazone moiety.[1]

Crystal Data and Structure Refinement

The crystallographic data and refinement parameters for this compound are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₇H₈N₄S |

| Formula Weight | 180.23 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 20.725 (2) |

| b (Å) | 4.7857 (6) |

| c (Å) | 17.393 (2) |

| Volume (ų) | 1725.1 (4) |

| Z | 8 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.388 |

| Absorption Coefficient (mm⁻¹) | 0.32 |

| F(000) | 752 |

Data sourced from Song et al., 2009.[1]

Selected Bond Lengths and Angles

The following tables provide a summary of selected bond lengths and angles for the two independent molecules of this compound in the asymmetric unit.

Table 1: Selected Bond Lengths (Å)

| Bond | Molecule A | Molecule B |

| S1 - C1 | 1.683 (6) | 1.689 (6) |

| N1 - C1 | 1.354 (8) | 1.316 (9) |

| N1 - N2 | 1.380 (8) | 1.380 (8) |

| N2 - C2 | 1.278 (8) | 1.279 (8) |

| N3 - C1 | 1.316 (9) | 1.354 (8) |

| N4 - C3 | 1.336 (8) | 1.328 (9) |

| C2 - C3 | 1.450 (9) | 1.450 (9) |

Data compiled from Song et al., 2009.[1]

Table 2: Selected Bond Angles (°)

| Angle | Molecule A | Molecule B |

| N1 - C1 - N3 | 118.3 (6) | 118.3 (6) |

| N1 - C1 - S1 | 120.3 (5) | 120.3 (5) |

| N3 - C1 - S1 | 121.4 (5) | 121.4 (5) |

| C2 - N2 - N1 | 117.1 (6) | 117.1 (6) |

| N2 - C2 - C3 | 121.5 (6) | 121.5 (6) |

| N4 - C3 - C2 | 114.4 (6) | 114.4 (6) |

| C4 - C3 - C2 | 124.2 (6) | 124.2 (6) |

Data compiled from Song et al., 2009.[1]

Hydrogen Bonding

Intermolecular N—H···N and N—H···S hydrogen bonds are observed in the crystal structure, linking the molecules into layers parallel to the ab plane.[1]

Table 3: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1···N8 | 0.86 | 2.18 | 3.032 (8) | 169 |

| N3—H3B···S2 | 0.86 | 2.57 | 3.417 (6) | 168 |

| N5—H5···N4 | 0.86 | 2.36 | 3.199 (8) | 164 |

| N7—H7B···S1 | 0.86 | 2.60 | 3.455 (7) | 172 |

Data sourced from Song et al., 2009.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a condensation reaction.[1]

Materials:

-

Pyridine-2-carbaldehyde (0.5 mmol)

-

Thiosemicarbazide (0.5 mmol)

-

Ethanol (20 ml)

Procedure:

-

Pyridine-2-carbaldehyde and thiosemicarbazide are mixed in a 50 ml flask with 20 ml of ethanol.

-

The mixture is stirred for 30 minutes at 373 K.

-

The resulting solution is then allowed to cool, and the product is recrystallized from ethanol.

-

This process yields an orange crystalline solid of this compound.[1]

X-ray Crystallography

Crystal Growth:

-

Single crystals suitable for X-ray diffraction are obtained by the recrystallization process from ethanol as described in the synthesis protocol.

Data Collection:

-

A suitable single crystal is mounted for data collection.

-

X-ray diffraction data are collected at 298 K using Mo Kα radiation (λ = 0.71073 Å).

Structure Solution and Refinement:

-

The crystal structure is solved by direct methods and refined by full-matrix least-squares on F².

-

All hydrogen atoms are placed in geometrically idealized positions and treated as riding on their parent atoms.[1]

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of this compound with the atom numbering scheme used in the crystallographic analysis.

Experimental Workflow

The logical flow of the synthesis and crystallographic analysis is depicted in the following workflow diagram.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of (Pyridin-2-ylmethylideneamino)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Pyridin-2-ylmethylideneamino)thiourea, a Schiff base derived from pyridine-2-carboxaldehyde and thiosemicarbazide, is a compound of significant interest in medicinal chemistry and materials science due to its versatile coordination properties and potential biological activities. A thorough understanding of its structural and electronic properties is paramount for its application and further development. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Detailed experimental protocols, tabulated spectral data, and visual representations of the analytical workflow and key spectral correlations are presented to serve as a comprehensive resource for researchers in the field.

Introduction

The structural elucidation of newly synthesized compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and Mass Spec provide a powerful analytical triad to confirm the identity, purity, and structural features of a molecule. This compound possesses several key functional groups, including a pyridine ring, an imine bond, and a thiourea moiety, each with characteristic spectroscopic signatures. This guide will detail the expected and experimentally observed spectral data for this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 11.64 (s, 1H) | Hydrazide N-H | 178.74 | C=S |

| 8.53 (d, 1H) | Pyridine H-6 | 153.68 | C=N |

| 8.35 (s, 1H) | Imine C-H | 149.79 | Pyridine C-6 |

| 8.23 (d, 1H) | NH₂ | 142.97 | Pyridine C-2 |

| 8.20 (d, 1H) | NH₂ | 137.13 | Pyridine C-4 |

| 7.80 (t, 1H) | Pyridine H-4 | 124.68 | Pyridine C-5 |

| 7.35 (t, 1H) | Pyridine H-5 | 120.82 | Pyridine C-3 |

s = singlet, d = doublet, t = triplet

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of bonds.

Table 2: Key IR Absorption Bands for this compound [1]

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3434 | Asymmetric N-H Stretch | Terminal NH₂ |

| 3261 | Symmetric N-H Stretch | Imino/Amino Group |

| 3161 | Symmetric N-H Stretch | Imino/Amino Group |

| 1608 | C=N Stretch | Imine |

| 742 | C=S Stretch | Thiourea |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, further confirming its structure. The molecular weight of this compound (C₇H₈N₄S) is 180.23 g/mol .

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 104 | [C₆H₄N₂]⁺ |

| 78 | [C₅H₄N]⁺ |

| 77 | [C₅H₃N]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis

3.1.1. Conventional Synthesis (Reflux)

-

Dissolve thiosemicarbazide (1.1375 g, 0.0125 mol) in hot ethanol.

-

In a separate flask, dissolve 2-pyridinecarboxaldehyde (1.1875 mL, 0.0125 mol) in ethanol.

-

Slowly add the 2-pyridinecarboxaldehyde solution to the thiosemicarbazide solution with constant stirring.

-

Reflux the mixture for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

3.1.2. Microwave-Assisted Synthesis [1]

-

Mix hot ethanolic solutions of thiosemicarbazide (1.1375 g, 0.0125 mol) and 2-pyridinecarboxaldehyde (1.1875 mL, 0.0125 mol) with constant stirring.[1]

-

Irradiate the mixture in a microwave reactor at 900W for 90 seconds.[1]

-

Monitor the reaction by TLC.[1]

-

After completion, a solid compound will form.[1]

-

Wash the solid with ethanol and dry to obtain the final product.[1]

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

3.2.2. IR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg) and grinding to a fine powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

3.2.3. Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolving in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Acquire the mass spectrum using an appropriate ionization method (e.g., Electron Impact (EI) or ESI).

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and its spectroscopic signatures.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Correlation of the molecular structure of this compound with its key spectroscopic data.

References

Tautomeric Forms of (Pyridin-2-ylmethylideneamino)thiourea in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Pyridin-2-ylmethylideneamino)thiourea, a thiosemicarbazone derivative, possesses significant potential in medicinal chemistry and coordination chemistry. Its biological activity and coordination properties are intrinsically linked to its molecular structure, which can exist in different tautomeric forms in solution. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing its structural characterization and the experimental and computational methodologies used to study its tautomeric equilibrium. While the thione form is confirmed in the solid state, this guide explores the potential for a thione-thiol equilibrium in solution, a critical consideration for its application in drug design and materials science.

Introduction

Thiosemicarbazones are a class of compounds characterized by the C=N-NH-C=S functional group. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The biological efficacy of these molecules is often dependent on their ability to chelate metal ions, a process that is highly sensitive to the molecule's tautomeric form. This compound, also known as Pyridine-2-carbaldehyde thiosemicarbazone, is a prominent member of this family. Understanding its tautomeric behavior in solution is paramount for elucidating its mechanism of action and for the rational design of new derivatives with enhanced therapeutic properties. In solution, thiosemicarbazones can exist in equilibrium between the thione and thiol tautomeric forms.[1] This equilibrium can be influenced by factors such as the solvent, pH, and temperature.

Tautomeric Forms

This compound can potentially exist in two primary tautomeric forms in solution: the thione form and the thiol form. The equilibrium between these two forms involves the migration of a proton from the nitrogen atom to the sulfur atom.

-

Thione Form: This form contains a C=S double bond and is generally the more stable form in the solid state.

-

Thiol Form: This form contains a C-S single bond and an S-H group (thiol).

The tautomeric equilibrium is a dynamic process, and the relative populations of the thione and thiol forms can have a significant impact on the compound's chemical reactivity and biological activity.

Figure 1: Tautomeric equilibrium between the thione and thiol forms of this compound.

Experimental Characterization

The characterization of the tautomeric forms of this compound involves a combination of spectroscopic and analytical techniques.

Synthesis

This compound is typically synthesized via a condensation reaction between pyridine-2-carbaldehyde and thiosemicarbazide in an alcoholic solvent, often with catalytic amounts of acid.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | ~3300-3530 | [3] |

| C=N (pyridine ring) | ~1590 and 1610 | [3] |

| C=S Stretch | ~950-955 | [3] |

Table 2: UV-Visible Spectroscopy Data

| Solvent | λmax (nm) | Transition | Reference |

| Not Specified | 270 | π → π* | [3] |

Table 3: ¹H NMR Spectroscopy Data (DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| NH | 11.64 | s |

| CH=N | 8.17 | s |

| NH₂ | 8.31 and 8.22 | s |

| Pyridine H | 8.98, 8.14, 8.11 | s, d, s |

Note: The provided ¹H NMR data is for a pyridine-3-carbaldehyde thiosemicarbazone derivative and is presented here as a representative example. Specific shifts for the 2-pyridinyl isomer may vary.

X-ray Crystallography

X-ray diffraction studies on single crystals of this compound have confirmed that in the solid state, the molecule exists exclusively in the thione form. The crystal structure reveals two independent molecules in the asymmetric unit with slightly different conformations.[4]

Table 4: Selected Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pna2₁ | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of tautomerism. The following are generalized protocols based on methodologies reported for analogous thiosemicarbazone compounds.

Synthesis of this compound

-

Dissolve equimolar amounts of pyridine-2-carbaldehyde and thiosemicarbazide in ethanol.

-

Add a few drops of a suitable acid catalyst (e.g., acetic acid).

-

Reflux the mixture for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure crystals.[2]

NMR Spectroscopy for Tautomer Analysis

-

Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration of approximately 10-20 mg/mL.

-

Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

-

For ¹H NMR, pay close attention to the chemical shifts and integration of the N-H and S-H protons. The presence of a signal in the typical S-H region (around 3-4 ppm) would indicate the presence of the thiol tautomer.

-

In ¹³C NMR, the chemical shift of the C=S carbon (typically >180 ppm) is a key indicator of the thione form. A shift to a lower frequency would be expected for the C-S carbon in the thiol form.

-

Perform variable temperature NMR studies to investigate the effect of temperature on the tautomeric equilibrium.

-

Utilize 2D NMR techniques such as HSQC and HMBC to aid in the unambiguous assignment of all proton and carbon signals for each tautomer.

Figure 2: General workflow for the NMR spectroscopic analysis of tautomerism.

Computational Chemistry Protocol

-

Build the 3D structures of both the thione and thiol tautomers of this compound using a molecular modeling software.

-

Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set).

-

Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to predict their relative stabilities.

-

Simulate the NMR chemical shifts (e.g., using the GIAO method) and IR vibrational frequencies for both tautomers and compare them with the experimental data to support the identification of the predominant tautomer in solution.

Discussion

The solid-state structure of this compound has been unequivocally determined to be the thione form through X-ray crystallography.[4] However, in solution, the possibility of a dynamic equilibrium with the thiol tautomer exists. Spectroscopic evidence from related thiosemicarbazone derivatives suggests that the thione form is generally predominant in most common solvents.[5]

The choice of solvent is expected to play a crucial role in the position of the tautomeric equilibrium. Polar protic solvents may favor the thione form by forming hydrogen bonds with the N-H and C=S groups. Conversely, non-polar aprotic solvents might shift the equilibrium towards the less polar thiol tautomer.

Conclusion

This compound primarily exists in the thione form in the solid state. In solution, a tautomeric equilibrium between the thione and thiol forms is possible, the position of which is likely influenced by the solvent environment. While direct quantitative studies on this specific compound are limited, the experimental and computational protocols detailed in this guide provide a clear pathway for future research. A comprehensive understanding of the tautomeric behavior of this compound is critical for advancing its application in medicinal chemistry and drug development. Further studies, particularly using NMR spectroscopy in a range of solvents and supported by high-level computational analysis, are necessary to fully elucidate the solution-state dynamics of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques : Oriental Journal of Chemistry [orientjchem.org]

- 3. Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Thiourea Compounds: A Comprehensive Technical Guide on Their Physical and Chemical Properties for Drug Development

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a fundamental scaffold in medicinal chemistry and drug development.[1] Structurally analogous to urea with the oxygen atom replaced by sulfur, thiourea and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1][2] This guide provides an in-depth overview of the physical and chemical properties of thiourea compounds, detailed experimental protocols, and their applications in modern drug discovery.

Core Physical and Chemical Properties of Thiourea

Thiourea is a white, crystalline solid that is soluble in water.[3][4][5] It exists in tautomeric forms, predominantly the thione form in aqueous solutions, but also a thiol form known as isothiourea.[1] This tautomerism is crucial to its chemical reactivity and biological interactions.

Table 1: Physical Properties of Thiourea (CH₄N₂S)

| Property | Value | Source(s) |

| Molecular Weight | 76.12 g/mol | [3][4] |

| Appearance | White or off-white crystalline solid/powder | [3][5] |

| Melting Point | 176-182 °C (349-360 °F) | [3][6][7] |

| Boiling Point | Sublimes in vacuum at 150-160 °C | [3][8] |

| Density | 1.405 g/cm³ | [6][9] |

| Water Solubility | 142 g/L at 25 °C | [3][6] |

| logP (Octanol/Water) | -1.08 | [3][10] |

| pKa | -1.19 | |

| Crystal Structure | Orthorhombic | [11][12] |

Chemical Reactivity and Synthesis

The chemical versatility of thiourea stems from its functional groups, which allow it to act as a nucleophile, a reducing agent, and a precursor for synthesizing various heterocyclic compounds.[13]

Key Chemical Reactions:

-

Oxidation : Thiourea can be oxidized by agents like hydrogen peroxide to form thiourea dioxide, a potent reducing agent used in textile processing.[6][8]

-

S-Alkylation : It readily reacts with alkyl halides to form isothiouronium salts. This reaction is a cornerstone for converting alkyl halides into thiols.[4][6]

-

Complex Formation : The sulfur atom in thiourea is a soft donor, enabling it to form stable complexes with various metal ions.[13][14] This property is exploited in applications like electroplating and the development of metal-based anticancer agents.[14][15]

-

Precursor to Heterocycles : Thiourea is a vital building block for synthesizing heterocyclic compounds such as thiazoles and pyrimidines.[4][16]

Synthesis of Thiourea Derivatives: The synthesis of thiourea derivatives is often straightforward. A common method involves the reaction of an amine with an isothiocyanate.[17] Other methods include the condensation of primary or secondary amines with thiophosgene or the reaction of amines with carbon disulfide.[18][19]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of an N-acyl thiourea derivative and for assessing its antibacterial activity.

Protocol 1: Synthesis of N-acyl Thiourea Derivatives

This protocol is adapted from a general method involving the condensation of an acid chloride with ammonium thiocyanate, followed by reaction with an amine.[16]

-

Formation of Isothiocyanate :

-

Dissolve acid chloride (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in anhydrous acetone.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the acyl isothiocyanate intermediate can be monitored by thin-layer chromatography (TLC).

-

-

Nucleophilic Addition of Amine :

-

To the resulting solution containing the acyl isothiocyanate, add a heterocyclic or primary/secondary amine (1 equivalent) dropwise.

-

Continue stirring the reaction mixture at room temperature for an additional 2-4 hours until the reaction is complete (monitored by TLC).

-

-

Isolation and Purification :

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry it under a vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acyl thiourea derivative.

-

-

Characterization :

-

Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.[20]

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a standard measure of the effectiveness of an antimicrobial agent. This protocol outlines the broth microdilution method.

-

Preparation of Stock Solution : Prepare a stock solution of the synthesized thiourea compound in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Bacterial Inoculum : Culture the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in the broth medium to achieve a range of concentrations.

-

Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to thiourea research and development.

Caption: General workflow for the synthesis and biological evaluation of thiourea derivatives.

Caption: Logical relationship between thiourea scaffold modifications and biological activities.

Caption: Inhibition of a generic kinase signaling pathway by a thiourea-based inhibitor.

Applications in Drug Development

The thiourea moiety is a "privileged scaffold" in medicinal chemistry due to its ability to form hydrogen bonds and interact with various biological targets.[22]

-

Anticancer Agents : Many thiourea derivatives exhibit potent anticancer activity by inhibiting key enzymes involved in carcinogenesis, such as protein kinases.[1][22] For instance, Sorafenib , an approved drug for treating kidney and liver cancer, features a urea moiety, which is structurally and functionally related to thiourea.[23] Gold(I) complexes with thiourea ligands have also shown promise as antitumor agents by inducing apoptosis in cancer cells.[15]

-

Antimicrobial Agents : Thiourea derivatives have demonstrated significant activity against a range of bacteria and fungi.[1][20] Their mechanism of action can involve disrupting cell membrane function or inhibiting essential enzymes.

-

Antioxidant and Anti-inflammatory Activity : Certain derivatives act as potent antioxidants by scavenging free radicals.[1][17] This activity, combined with their ability to modulate inflammatory pathways, makes them attractive candidates for treating inflammatory diseases.

Conclusion

Thiourea and its derivatives represent a versatile and highly valuable class of compounds for researchers, scientists, and drug development professionals. Their straightforward synthesis, diverse chemical reactivity, and broad spectrum of biological activities continue to make them a focal point of research. The ability to systematically modify the thiourea scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, paving the way for the development of novel therapeutics to address a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Thiourea: Structure, Properties, Synthesis & Applications [vedantu.com]

- 6. Thiourea - Wikipedia [en.wikipedia.org]

- 7. Thiourea | Thiocyanate, Sulfur, Nitrogen | Britannica [britannica.com]

- 8. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Table 1, Properties of Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization, and antitumor properties of Au(i)–thiourea complexes - Metallomics (RSC Publishing) [pubs.rsc.org]

- 16. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

(Pyridin-2-ylmethylideneamino)thiourea CAS number and chemical identifiers

An In-depth Technical Guide to (Pyridin-2-ylmethylideneamino)thiourea

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound.

Chemical Identifiers

This compound is a thiosemicarbazone derivative with established biological activity. The primary chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 3608-75-1 |

| Molecular Formula | C₇H₈N₄S |

| Molecular Weight | 180.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | Pyridine-2-carboxaldehyde thiosemicarbazone, 2-Formylpyridine thiosemicarbazone, [(E)-(Pyridin-2-ylmethylidene)amino]thiourea |

| InChI Key | GXBCCUBTQFNGFA-YHYXMXQVSA-N |

Experimental Protocols

Synthesis of this compound

A rapid and efficient method for the synthesis of this compound can be achieved through microwave-assisted synthesis.

Materials:

-

Thiosemicarbazide

-

2-Pyridinecarboxaldehyde

-

Ethanol

Procedure:

-

Prepare hot ethanolic solutions of thiosemicarbazide (0.0125 mol) and 2-pyridinecarboxaldehyde (0.0125 mol).

-

Slowly mix the two solutions with constant stirring.

-

Irradiate the mixture using a microwave at 900W for 90 seconds.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a solid product will form.

-

Wash the solid with ethanol and dry to yield this compound.

A conventional synthesis method involves refluxing equimolar amounts of pyridine-2-carbaldehyde and thiosemicarbazide in ethanol for 30 minutes at 373 K. The resulting mixture is then recrystallized from ethanol to afford the product.

Caption: Microwave-assisted synthesis workflow.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and its derivatives can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data

The antitumor activity of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from selected studies are presented below. It is important to note that the potency of thiosemicarbazones can be significantly enhanced through coordination with metal ions, such as copper and gallium.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound (PCT) | HepG2 | > 50 | |

| Copper complex of PCT (PCT-Cu) | HepG2 | < 5 | |

| Gallium complex (1:1 ligand/Ga(III)) | NCI-H460 | Significantly lower than ligand alone | |

| Gallium complex (2:1 ligand/Ga(III)) | NCI-H460 | Higher than 1:1 complex |

Signaling Pathways and Mechanisms of Action

This compound and its metal complexes exert their anticancer effects through multiple mechanisms, primarily by inducing oxidative stress and apoptosis. The proposed signaling pathway is depicted below.

Methodological & Application

Applications of (Pyridin-2-ylmethylideneamino)thiourea in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(Pyridin-2-ylmethylideneamino)thiourea, also known as 2-formylpyridine thiosemicarbazone, is a versatile molecule in medicinal chemistry, demonstrating a broad spectrum of biological activities. This scaffold and its derivatives have been extensively investigated for their potential as anticancer, antibacterial, and antiviral agents. The biological activity is often attributed to its ability to chelate metal ions, which can lead to the inhibition of key enzymes and disruption of cellular processes in pathogenic organisms and cancer cells.

Anticancer Applications

This compound and its metal complexes have shown significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action often involves the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair, through iron chelation.[1] This disruption of DNA replication can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of this compound and its related derivatives against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide | MCF-7 (Breast) | 52.4 | [2] |

| 4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide | A-549 (Lung) | > Maximum Tested Concentration | [2] |

| 4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide | HEPG-2 (Liver) | 78.0 | [2] |

| 4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide | HCT-116 (Colon) | > Maximum Tested Concentration | [2] |

| Iron(III) complex of 4-(4-Nitrophenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide | MCF-7 (Breast) | 34.3 | [2] |

| 4-(2,5-Dimethoxyphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide | MCF-7 (Breast) | 145.4 | [2] |

| Iron(III) complex of 4-(2,5-Dimethoxyphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide | MCF-7 (Breast) | 62.0 | [2] |

| Tin(IV) complex of 4-(4-nitrophenyl)-1-((2-pyridinyl)methylene)thiosemicarbazide | MCF-7 (Breast) | 18.3 | [3] |

| Tin(IV) complex of 4-(2-methoxyphenyl)-1-((2-pyridinyl)methylene)thiosemicarbazide | MCF-7 (Breast) | 63.9 | [3] |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | 40 mg/kg (produces 246% T/C) | [4] |

| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | 10 mg/kg (produces 255% T/C) | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic activity of this compound derivatives against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to each well in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Diagram: Proposed Anticancer Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Synthetic aspects, structural and spectral analyses and cytotoxicity screening against MCF-7 human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (Pyridin-2-ylmethylideneamino)thiourea as a Corrosion Inhibitor for Mild Steel

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for evaluating the efficacy of (Pyridin-2-ylmethylideneamino)thiourea, a Schiff base containing nitrogen and sulfur heteroatoms, as a corrosion inhibitor for mild steel in acidic environments. The protocols cover inhibitor synthesis, gravimetric analysis (weight loss), electrochemical techniques including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), and surface characterization. Quantitative data from studies on analogous pyridine-thiourea compounds are summarized to provide a comparative performance benchmark.

Introduction

Mild steel is a cornerstone material in numerous industrial applications due to its mechanical strength and affordability.[1] However, it is highly susceptible to corrosion, particularly in acidic media used for processes like industrial cleaning, pickling, and de-scaling.[2] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation.[3]

Organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier that isolates the steel from the corrosive environment.[3][4] The effectiveness of these inhibitors often depends on their molecular structure, specifically the presence of heteroatoms (like N, S, O, P) and π-electrons in aromatic rings, which serve as active centers for adsorption.[5] this compound is a promising candidate due to its structure, which incorporates a pyridine ring, an imine group (-C=N-), and a thiourea moiety (-NH-CS-NH2), all of which contribute to strong adsorption on the steel surface.

These notes detail the procedures to synthesize and evaluate this compound's performance, providing a framework for its application and further research.

Synthesis Protocol

The most common method for synthesizing this compound is a direct condensation reaction.[6]

Protocol 2.1: Synthesis of this compound

-

Reactant Preparation: Dissolve equimolar amounts of pyridine-2-carboxaldehyde and thiosemicarbazide in a suitable solvent, such as absolute ethanol.

-

Reaction: Add a few drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid, to the mixture.

-

Reflux: Reflux the mixture with stirring for a period of 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced by evaporation.

-

Purification: Filter the resulting solid precipitate, wash it with cold ethanol or diethyl ether to remove unreacted starting materials, and then dry it.

-

Recrystallization: For higher purity, recrystallize the product from a suitable solvent like ethanol.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Corrosion Inhibition Evaluation Protocols

Material and Solution Preparation

-

Mild Steel Coupons:

-

Procure mild steel coupons with a known chemical composition (e.g., C 0.15%, Mn 0.32%, Si 0.06%, P 0.05%, S 0.01%, and the remainder Fe).[2]

-

Cut the coupons into appropriate dimensions (e.g., 1.7 cm x 1.7 cm x 0.1 cm for weight loss or a 1 cm² exposed area for electrochemical tests).[7]

-

Mechanically polish the coupon surfaces using a series of emery papers of decreasing grit size (e.g., 300, 500, 700, 1000 grit) until a mirror-like finish is achieved.[1]

-

Degrease the polished coupons by washing thoroughly with distilled water and acetone, then dry them and store in a desiccator.[1][7]

-

-

Corrosive Medium:

-

Inhibitor Solutions:

Gravimetric Method (Weight Loss)

This method determines the corrosion rate by measuring the weight loss of the mild steel coupon over time.

Protocol 3.2.1: Weight Loss Measurement

-

Initial Weighing: Accurately weigh the prepared mild steel coupons using a digital balance.

-

Immersion: Suspend the coupons in beakers containing the corrosive medium, both with and without various concentrations of the inhibitor. Ensure the coupons are fully submerged.[1]

-

Exposure: Leave the coupons immersed for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).[1][3]

-

Cleaning: After the exposure period, remove the coupons, rinse with distilled water to remove corrosion products, clean with acetone, dry, and reweigh.[1]

-

Calculations:

-

Calculate the Corrosion Rate (CR) using the formula: CR = (W₀ - W₁) / (A * t) where W₀ is the initial weight, W₁ is the final weight, A is the surface area, and t is the immersion time.

-

Calculate the Inhibition Efficiency (IE%) using the formula:[9] IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.

-

Calculate the Surface Coverage (θ) :[9] θ = (CR_blank - CR_inh) / CR_blank

-

Electrochemical Methods

Electrochemical tests provide rapid and detailed information on the corrosion process and the inhibitor's mechanism. A standard three-electrode cell is used, containing the mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).[10]

Protocol 3.3.1: Potentiodynamic Polarization (PDP)

-

Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: Plot the resulting potential vs. log(current density) to generate Tafel plots. Extrapolate the linear Tafel regions of the cathodic and anodic curves to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).[11]

-

Calculation: Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

Protocol 3.3.2: Electrochemical Impedance Spectroscopy (EIS)

-

Stabilization: As with PDP, allow the system to stabilize at its OCP.

-

Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Analysis: Plot the impedance data as Nyquist and Bode plots. The data is typically fitted to an equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[11] An increase in Rct and a decrease in Cdl indicate effective inhibition.

-

Calculation: Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Surface Analysis

Protocol 3.4.1: Scanning Electron Microscopy (SEM)

-

Sample Preparation: Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a set period (e.g., 24 hours).

-

Cleaning and Drying: Remove the coupons, rinse gently with distilled water, dry completely, and mount them on SEM stubs.

-

Imaging: Analyze the surface morphology of the coupons using an SEM. A polished, unexposed coupon serves as a control. A coupon exposed to the acid alone will show significant damage, while an effectively inhibited coupon will show a much smoother surface, indicating the presence of a protective film.[1][4]

Data Presentation

The following tables summarize typical quantitative data obtained for pyridine and thiourea derivatives, which can be used as a benchmark for evaluating this compound.

Table 1: Inhibition Efficiency from Weight Loss and PDP

| Inhibitor System | Concentration | Medium | Temperature (°C) | IE% (Weight Loss) | IE% (PDP) | Reference |

|---|---|---|---|---|---|---|

| Pyridine Derivative (2c) | 0.005 M | 0.5 M HCl | 25 | 99.62% | - | [9] |

| 1-(2-Pyridyl)-2-thiourea | 4 x 10⁻⁴ M | 1 M HCl | - | 93.57% | - | [12] |

| Pyridine Derivative (ABCP) | 0.005 M | 0.5 M HCl | 25 | 98.37% | - | [3] |

| 1-methyl-3-pyridin-2-yl-thiourea | Varies | 0.5 M H₂SO₄ | 25-45 | Increases with conc. | - | [8] |

| HTF + Zn²⁺ | 250 ppm + 25 ppm | 60 ppm Cl⁻ | - | 95% | - |[10] |

Table 2: Electrochemical Parameters from PDP and EIS Studies

| Inhibitor System | Concentration | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Reference |

|---|---|---|---|---|---|---|

| Blank (2.0 M H₃PO₄) | 0 | -502 | 1100 | 22.8 | 774 | [11] |

| PIP | 10⁻³ M | -510 | 82 | 684.5 | 112 | [11] |

| Blank (1.0 M HCl) | 0 | -473 | 1134 | - | - | [13] |

| N-(6-methylpyridin-2-yl...) | 200 ppm | -553 | 215 | - | - | [13] |

| Blank (0.5 M H₂SO₄) | 0 | - | - | 60.5 | 165.1 | [14] |

| EOPC | 5 x 10⁻³ M | - | - | 1206.0 | 13.2 |[14] |

Visualized Mechanisms and Workflows

Proposed Mechanism of Inhibition

The inhibition mechanism involves the adsorption of the this compound molecule onto the mild steel surface. The molecule adsorbs through the lone pair electrons on the nitrogen and sulfur atoms and the π-electrons of the pyridine ring, forming a coordinate bond with the vacant d-orbitals of iron atoms. This adsorbed layer acts as a physical barrier, blocking the active sites for both the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic hydrogen evolution (2H⁺ + 2e⁻ → H₂), thus protecting the steel.[3][8] This is characteristic of a mixed-type inhibitor.[5]

Caption: Proposed mechanism of corrosion inhibition on a mild steel surface.

Experimental Workflow

The evaluation of a corrosion inhibitor follows a systematic workflow, from material preparation and inhibitor synthesis to a multi-faceted testing approach and final analysis.

Caption: Systematic workflow for evaluating a corrosion inhibitor.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]

- 4. Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 3608-75-1 | Benchchem [benchchem.com]